tert-Butyl 2-fluoronicotinate
Description
Significance of Fluorine in Contemporary Medicinal and Agrochemical Chemistry
The strategic incorporation of fluorine into molecules has become a cornerstone of modern medicinal and agrochemical research. nih.gov The unique properties of the fluorine atom, such as its small size, high electronegativity, and the strength of the carbon-fluorine bond, impart significant advantages to bioactive compounds. acs.orgnih.govtandfonline.com
In medicinal chemistry , the introduction of fluorine can profoundly influence a drug candidate's pharmacokinetic and physicochemical properties. nih.gov These modifications can lead to:
Enhanced Metabolic Stability: The high strength of the C-F bond makes it less susceptible to cleavage by metabolic enzymes, particularly cytochrome P450s. This can increase the drug's half-life and bioavailability. acs.orgnih.govnih.gov
Improved Binding Affinity: Fluorine's high electronegativity can lead to favorable interactions with protein targets, enhancing the potency of a drug. acs.orgnih.govtandfonline.com
PET Imaging: The isotope ¹⁸F is a positron emitter, making it a valuable tool for in vivo imaging in drug discovery and diagnostics. acs.orgnih.gov
Over half of all currently marketed drugs contain fluorine, a testament to its importance in the pharmaceutical industry. omicsonline.org
In the realm of agrochemicals , fluorine substitution has led to the development of more effective and environmentally safer products. nih.govnumberanalytics.comnumberanalytics.com The benefits of fluorinated agrochemicals include:
Increased Efficacy and Selectivity: Fluorinated compounds often exhibit higher potency against target pests, weeds, or fungi, allowing for lower application rates. numberanalytics.comnumberanalytics.comsci-hub.se They can also be designed to be more selective, minimizing harm to non-target organisms. numberanalytics.com
Enhanced Stability: The stability of the C-F bond contributes to the persistence of the agrochemical's desired effect in the field. numberanalytics.com
Favorable Physicochemical Properties: Altering lipophilicity through fluorination can improve the transport of the active ingredient through plant and insect cuticles. sci-hub.se
The number of fluorinated agrochemicals has more than tripled in the last three decades, with a significant percentage being herbicides and insecticides. sci-hub.se
The Role of Nicotinic Acid Derivatives in Organic Synthesis
Nicotinic acid, also known as niacin or vitamin B3, and its derivatives are fundamental building blocks in organic synthesis. chemistryjournal.nettandfonline.com The pyridine (B92270) ring of nicotinic acid is a key structural motif found in numerous biologically active compounds. tandfonline.com Nicotinic acid derivatives serve as versatile intermediates in the synthesis of a wide range of products, including pharmaceuticals and agrochemicals. chemistryjournal.nettandfonline.com
In pharmaceutical synthesis , nicotinic acid derivatives have been used to create compounds with a broad spectrum of activities, including:
Analgesic and anti-inflammatory agents researchgate.netresearchgate.netnih.gov
Antitubercular agents chemistryjournal.net
Compounds for treating Alzheimer's disease researchgate.net
Agents for lowering high blood fat levels nih.gov
The synthesis of various esters, amides, and hydrazones from nicotinic acid allows for the introduction of diverse functional groups and the exploration of structure-activity relationships. chemistryjournal.netresearchgate.net For instance, the esterification of nicotinic acid is a common first step in creating more complex derivatives. researchgate.net
In agrochemical applications , nicotinic acid derivatives have been utilized in the development of:
Herbicides tandfonline.com
Insecticides tandfonline.comresearchgate.net
Fungicides tandfonline.com
The substitution pattern on the pyridine ring can be modified to tune the biological activity and physical properties of the resulting agrochemical. researchgate.net
Research Rationale for tert-Butyl 2-fluoronicotinate
The chemical compound This compound emerges at the intersection of the two aforementioned fields of study: the strategic use of fluorine and the synthetic utility of nicotinic acid derivatives. The rationale for its synthesis and use in research is based on its potential as a specialized building block for creating more complex, high-value molecules.
The key structural features of this compound contribute to its research significance:
The Fluorine Atom: Positioned at the 2-position of the pyridine ring, the fluorine atom can serve as a leaving group in nucleophilic aromatic substitution reactions. This allows for the introduction of a wide variety of other functional groups at this position.
The tert-Butyl Ester: The bulky tert-butyl group provides steric protection to the carboxyl group. mdpi.com This can prevent the ester from undergoing unwanted reactions during synthetic manipulations at other parts of the molecule. The tert-butyl group can also enhance the solubility of the compound in organic solvents. mdpi.com Furthermore, it can be removed under specific acidic conditions to reveal the carboxylic acid, a functional group that can then be used for further transformations, such as amide bond formation.
The Nicotinate (B505614) Scaffold: The underlying nicotinic acid framework is a well-established pharmacophore and a versatile synthetic handle for constructing a diverse array of chemical structures.
Therefore, this compound is a valuable intermediate for the synthesis of novel pharmaceuticals and agrochemicals. Its design allows for controlled, stepwise modifications, making it an attractive starting material for medicinal and synthetic chemists.
Structure
3D Structure
Properties
IUPAC Name |
tert-butyl 2-fluoropyridine-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12FNO2/c1-10(2,3)14-9(13)7-5-4-6-12-8(7)11/h4-6H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RREGKIPFSZPJKY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C1=C(N=CC=C1)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12FNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1501904-78-4 | |
| Record name | 2-Fluoro-nicotinic acid tert-butyl ester | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthetic Methodologies for Tert Butyl 2 Fluoronicotinate
Direct C-H Fluorination Strategies for Pyridine (B92270) Systems
Direct C-H fluorination represents a highly efficient and atom-economical approach to synthesizing fluorinated heterocycles, as it circumvents the need for pre-functionalization of the starting material. This strategy is particularly relevant for the synthesis of 2-fluoropyridine (B1216828) derivatives.
A significant advancement in the direct fluorination of pyridine systems involves the use of silver(II) fluoride (B91410) (AgF₂). Research has demonstrated that AgF₂ is a highly effective reagent for the site-selective monofluorination of pyridines and related nitrogen-containing heteroarenes. researchgate.netacsgcipr.org This method is notable for its mild reaction conditions, often proceeding at ambient temperature, and its exclusive selectivity for the C-H bond adjacent (alpha) to the ring nitrogen. researchgate.netacs.org
The reaction is inspired by the classic Chichibabin amination and is thought to proceed via initial coordination of the AgF₂ to the basic nitrogen of the pyridine ring. This is followed by the addition of the Ag-F bond across the π-system, leading to an amido-silver(II)-fluoride intermediate. A subsequent hydrogen abstraction by another equivalent of AgF₂ yields the 2-fluoropyridine product. acsgcipr.org This protocol is effective for a range of six-membered N-heterocycles, including pyridines, quinolines, pyrazines, and pyrimidines. researchgate.netacsgcipr.org The resulting 2-fluoropyridine products are valuable not only as final targets but also as intermediates for further functionalization, as the installed fluoride can act as a leaving group in nucleophilic aromatic substitution (SNAr) reactions. researchgate.netescholarship.org In fact, the C-F bond in this position is significantly more reactive toward nucleophiles than the corresponding C-Cl or C-Br bonds. escholarship.org
The success of the AgF₂-mediated C-H fluorination is dependent on carefully controlled reaction conditions. Silver(II) fluoride is a moisture-sensitive reagent and should be handled accordingly. researchgate.net The reaction is typically performed in an anhydrous solvent, such as acetonitrile (B52724) (MeCN), to prevent decomposition of the reagent. researchgate.net
Stoichiometry is a critical parameter for achieving optimal yields. Studies have shown that using an excess of the AgF₂ reagent is necessary. For example, a common protocol employs 3.0 equivalents of AgF₂ relative to the pyridine substrate. researchgate.net The reaction generally proceeds rapidly, often reaching completion within an hour at room temperature. researchgate.netacs.org Competition experiments have revealed that more Lewis basic (electron-rich) pyridines undergo fluorination preferentially over less basic ones, a factor that allows for predictable selectivity in molecules containing multiple pyridine rings. umich.eduescholarship.org For instance, in a molecule containing both an electron-rich pyridine and an electron-deficient chloropyridine ring, fluorination occurs exclusively on the more basic system. escholarship.orgspringernature.com
Table 1: Research Findings on AgF₂-Mediated C-H Fluorination of Pyridine Derivatives
| Substrate | Reagent/Conditions | Key Finding | Citation |
|---|---|---|---|
| Pyridines & Diazines | AgF₂ (commercially available) | Provides a safe and broadly applicable method for site-selective C-H fluorination adjacent to nitrogen at ambient temperature. | umich.edu |
| 3-Substituted Pyridines | AgF₂ in MeCN | Reaction selectively forms the 2-fluoro product for substrates with 3-halo, alkoxy, or cyano groups. | escholarship.org |
| Etoricoxib | AgF₂ | Demonstrates complete selectivity for fluorination of the more basic pyridine ring in a complex, multi-ring pharmaceutical. | escholarship.org |
| 2-Phenylpyridine | AgF₂ in MeCN | Achieves a high yield (88%) of the 2-fluoro-6-phenylpyridine (B70266) product, showcasing excellent site-selectivity. | acsgcipr.org |
| General N-Heteroarenes | AgF₂ | The installed fluoride is a good leaving group for subsequent SNAr reactions, allowing for late-stage functionalization. | researchgate.netescholarship.org |
Convergent Synthetic Routes Utilizing Precursor Molecules
Convergent syntheses build the target molecule from smaller, pre-functionalized fragments. For tert-butyl 2-fluoronicotinate, this involves either starting with a fluorinated nicotinic acid and performing an esterification, or starting with a halogenated nicotinate (B505614) ester and introducing the fluorine atom.
A logical convergent route to this compound is the esterification of 2-fluoronicotinic acid. The formation of tert-butyl esters from carboxylic acids is a fundamental transformation in organic synthesis. These esters are valued as protecting groups due to their stability towards many nucleophiles and their facile removal under acidic conditions. google.com
A well-established method for this transformation involves reacting the carboxylic acid with a tert-butyl source in the presence of an acid catalyst. For instance, a general and safe protocol involves treating a carboxylic acid with tert-butyl acetate (B1210297), which serves as both the reagent and solvent, in the presence of an acid like perchloric acid. ucla.edu An alternative modern approach uses catalytic amounts of a strong acid, such as bis(trifluoromethanesulfonyl)imide (Tf₂NH), in tert-butyl acetate to achieve high yields of the tert-butyl ester under mild conditions. google.com Another common laboratory method for tert-butylation involves the reaction of the carboxylic acid with di-tert-butyl dicarbonate (B1257347) (Boc₂O). ucla.edu These methods are broadly applicable and represent standard, viable strategies for the conversion of 2-fluoronicotinic acid into the desired tert-butyl ester.
The synthesis of aryl fluorides via palladium-catalyzed cross-coupling of aryl halides (e.g., chlorides or bromides) with a fluoride source is a highly sought-after but challenging transformation. acs.org The primary difficulty lies in the final C–F reductive elimination step from the palladium center, which is often energetically unfavorable. acs.org Consequently, there are no direct, well-established examples in the gathered literature for the palladium-catalyzed conversion of tert-butyl 2-chloronicotinate to this compound using simple fluoride sources like KF or CsF.
However, significant progress has been made in the broader field of Pd-catalyzed fluorination. Key strategies to promote the difficult C–F bond formation include the design of highly specialized, sterically hindered phosphine (B1218219) ligands. acs.org These ligands are thought to facilitate the reductive elimination step and prevent catalyst aggregation. Successful Pd-catalyzed fluorinations have been reported for various substrates other than halopyridines, such as:
Aryl Triflates: These are effectively converted to aryl fluorides using palladium catalysts with specifically designed ligands. acs.org
Allylic Chlorides: Enantioselective fluorination of allylic chlorides has been achieved using a Pd(0) catalyst in combination with silver fluoride (AgF) as the nucleophilic fluoride source. nih.gov
C-H Bonds: In certain activated systems like 8-methylquinolines, direct C–H fluorination can be achieved with a palladium catalyst using a nucleophilic fluoride source (AgF or CsF) in the presence of a hypervalent iodine oxidant. scispace.com
Beyond the specific AgF₂ and palladium-catalyzed methods, a range of other fluorinating agents can be considered for the synthesis of fluoropyridines. These agents are generally classified as either electrophilic ("F⁺") or nucleophilic ("F⁻") sources of fluorine.
Electrophilic fluorinating agents are often used for the fluorination of electron-rich aromatic systems. The most potent electrophilic agent is elemental fluorine (F₂), but its high reactivity and hazardous nature limit its practical use. researchgate.net Safer, solid, and easy-to-handle alternatives have been developed, primarily belonging to the N-F class of reagents. nih.gov Prominent examples include:
Selectfluor® (F-TEDA-BF₄): A versatile and widely used electrophilic fluorinating agent. researchgate.netnih.gov
N-Fluorobenzenesulfonimide (NFSI): Another common N-F reagent used for electrophilic fluorinations. nih.gov
Nucleophilic fluorinating agents are simple inorganic fluoride salts, such as potassium fluoride (KF) and cesium fluoride (CsF). researchgate.net These are inexpensive and atom-economical but suffer from high lattice energies and poor solubility in organic solvents, which significantly reduces their nucleophilicity. researchgate.net To overcome these limitations, they are often used in combination with phase-transfer catalysts, such as crown ethers or specialized alcohols, which help to solubilize the fluoride anion and enhance its reactivity. Nucleophilic fluorination is most effective in SNAr reactions on electron-deficient aromatic rings, where a good leaving group (like -Cl or -NO₂) is displaced by the fluoride ion.
Mechanistic Investigations of C F Bond Formation in Nicotinates
Elucidation of Reaction Mechanisms for Fluorination at the Pyridine (B92270) Core
The direct C-H fluorination of the pyridine ring is a challenging transformation due to the inherent electron-deficient nature of the heterocycle. nih.gov Several mechanisms have been proposed, largely dependent on the fluorinating agent and reaction conditions.
One prominent mechanism, particularly with reagents like silver(II) fluoride (B91410) (AgF₂), is initiated by the coordination of the basic pyridine nitrogen to the metal center. nih.govacs.org This initial step is followed by the addition of a fluoride ion to the electron-deficient pyridine π-system. The final step involves an oxidation of the heterocycle through a hydrogen atom abstraction, yielding the fluorinated pyridine. nih.gov
Alternative pathways have also been explored. For instance, radical mechanisms are considered, especially in photoredox catalysis. researchgate.net Mechanistic studies on the fluorination of pyridines with AgF₂ in acetonitrile (B52724) have suggested a novel pathway where the ligated AgF₂ complex serves as a mild source of an electrophilic fluorine radical. researchgate.net In contrast, fluorination of pyridines via N-2,4-dinitrophenyl (DNP) Zincke imine intermediates using N-Fluorobenzenesulfonimide (NFSI) is proposed to occur through a two-electron electrophilic substitution pathway, as radical trapping experiments showed no inhibition of the reaction. nih.gov
Theoretical studies on the fluorination of aromatic compounds with Selectfluor, another common electrophilic fluorinating agent, suggest that a Single Electron Transfer (SET) mechanism is generally preferred over a direct SN2-type pathway. rsc.org This involves the transfer of one electron from the aromatic substrate to Selectfluor, forming a radical cation intermediate that then collapses to form the C-F bond. rsc.org
The proposed mechanism for the fluorination of pyridines with AgF₂ can be summarized in three key steps:
Coordination: The basic nitrogen of the pyridine ring coordinates to the silver atom of AgF₂. nih.govacs.org
Fluoride Addition: A fluoride ion adds to the electron-deficient π-system of the pyridine ring. nih.gov
Oxidation: A formal oxidation of the heterocycle occurs via hydrogen atom abstraction to yield the final product. nih.gov
Influence of Catalytic Systems on Regioselectivity and Chemoselectivity
Catalytic systems are instrumental in controlling the regioselectivity and chemoselectivity of fluorination reactions on the nicotinate (B505614) core. mdpi.com The choice of catalyst—be it a transition metal, an organocatalyst, or a photocatalyst—can dramatically alter the position of fluorination and the tolerance of other functional groups. mdpi.com
Regioselectivity: The inherent electronic properties of the pyridine ring direct fluorination preferentially to the positions adjacent to the nitrogen atom (C2 and C6). nih.govresearchgate.net For many 3-substituted pyridines, including nicotinates, fluorination with AgF₂ shows exclusive selectivity for the 2-position. nih.govacs.org However, the nature of the substituent at the 3-position (the ester group in nicotinates) can influence this selectivity. While 3-halo, alkoxy, and cyano groups lead to exclusive 2-fluoro products, substituents like 3-alkyl or 3-CO₂R can result in mixtures of isomers. nih.govacs.org
Competition experiments have shown that more Lewis basic pyridines undergo C-H fluorination in preference to less basic ones, highlighting the role of electronic effects in determining reactivity and selectivity. acs.org For example, in a molecule containing two different pyridine rings, AgF₂ reacted with complete selectivity on the more electron-rich, basic pyridine system. acs.org Iodine(I)/Iodine(III) catalytic systems have also emerged as effective platforms for achieving regioselective fluorination of various unsaturated systems. nih.govresearchgate.net
Chemoselectivity: Catalytic systems can enhance the chemoselectivity of fluorination, allowing the reaction to proceed in the presence of sensitive functional groups. Silver-catalyzed decarboxylative fluorination, for instance, tolerates a wide array of functionalities, including esters, ketones, and amides, under mild conditions. mdpi.com Palladium-catalyzed methods have been developed for the β-selective C(sp³)–H fluorination of ketones, demonstrating high regioselectivity and broad substrate scope. rsc.org This highlights the potential for late-stage functionalization of complex molecules containing a nicotinate scaffold.
Table 1: Site Selectivity in the Fluorination of 3-Substituted Pyridines with AgF₂
| 3-Substituent | Selectivity | Product(s) | Reference |
|---|---|---|---|
| -Halo, -OR, -CN, -CF₃ | Exclusive | 2-Fluoro isomer | nih.govacs.org |
| -Alkyl, -CO₂R, -C(O)NR₂ | Mixture | 2-Fluoro and other isomers | nih.govacs.org |
Experimental and Computational Studies in Mechanistic Elucidation
A combination of experimental techniques and computational modeling is indispensable for a deep understanding of C-F bond formation mechanisms. nih.govmdpi.com
Experimental Studies: Mechanistic probes such as kinetic isotope effect studies, radical trapping experiments, and in-situ monitoring of reaction intermediates provide crucial data. For instance, the lack of inhibition in the presence of radical scavengers was used to rule out a radical pathway in the fluorination of pyridines via Zincke intermediates. nih.gov Deuterium labeling experiments have been employed to disprove the involvement of certain intermediates, such as Pd-cyclohexyne species, in Pd-catalyzed fluorination reactions. chemrxiv.org
Computational Studies: Density Functional Theory (DFT) calculations have become a powerful tool for mapping potential energy surfaces, characterizing transition states, and rationalizing observed selectivities. nih.govnih.gov Computational studies on the fluorination of N-benzoylated cyclic amines with a Cu(I) catalyst, for example, detailed a feasible pathway involving substrate coordination, iminium ion formation, and subsequent fluorination with C-C bond cleavage. nih.gov DFT calculations also revealed that in Pd-catalyzed aryl trifluoromethylation, the reductive elimination step proceeds via pre-equilibrium dissociation of a triflate anion, with the CF₃ group acting as an electrophile. nih.gov Such computational insights can guide the rational design of more efficient catalysts and reaction conditions. nih.gov
The synergy between experiment and theory is powerful; computational predictions can suggest new experiments to test mechanistic hypotheses, while experimental results provide benchmarks for refining computational models. mdpi.comresearchgate.net For example, combined experimental and DFT studies on Pd-catalyzed fluorination revealed that an additive could modify the ligand in situ, leading to a change in the preferred reaction pathway from one that is inefficient to one that readily undergoes reductive elimination to form the desired product. chemrxiv.org
Table 2: Investigational Tools in Fluorination Mechanism Studies
| Study Type | Techniques | Insights Gained | Reference |
|---|---|---|---|
| Experimental | Radical Trapping, Isotope Labeling, Kinetic Analysis | Identification of radical vs. ionic pathways, elucidation of reaction intermediates and rate-determining steps. | nih.govchemrxiv.org |
| Computational | Density Functional Theory (DFT), Frontier Molecular Orbital (FMO) analysis | Calculation of reaction energy profiles, characterization of transition states, rationalization of regio- and chemoselectivity. | rsc.orgnih.govnih.gov |
| Combined | Spectroscopic analysis coupled with DFT calculations | Synergistic approach providing a detailed picture of reaction pathways, catalyst behavior, and the role of additives. | mdpi.comchemrxiv.org |
Synthetic Transformations and Reactivity Profile of Tert Butyl 2 Fluoronicotinate
Reactivity of the Fluoro Substituent in tert-Butyl 2-fluoronicotinate
The fluorine atom at the C-2 position is the most reactive site for nucleophilic displacement on the molecule. Its reactivity is significantly enhanced by the electron-withdrawing effects of both the pyridine (B92270) ring nitrogen and the adjacent tert-butoxycarbonyl group. This electronic arrangement makes the C-2 carbon highly electrophilic and susceptible to attack by nucleophiles.
Nucleophilic aromatic substitution (SNAr) is a principal reaction pathway for this compound. The C-F bond in 2-fluoropyridines is exceptionally polarized and activated for displacement, making it a superior leaving group in SNAr reactions compared to other halogens like chlorine. google.comgoogle.com The reaction proceeds via a two-step addition-elimination mechanism, involving the formation of a negatively charged intermediate known as a Meisenheimer complex.
A variety of nucleophiles, including amines, alkoxides, and thiolates, can readily displace the fluoride (B91410). For instance, the reaction with primary or secondary amines provides access to 2-aminonicotinate derivatives, which are valuable building blocks in medicinal chemistry. Similarly, reaction with alkoxides, such as sodium methoxide (B1231860) or ethoxide, yields 2-alkoxynicotinates. The conditions for these reactions are typically mild, often proceeding at or slightly above room temperature in a polar aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO), sometimes with the addition of a base to facilitate the reaction.
Table 1: Representative SNAr Reactions of this compound
| Nucleophile | Reagent | Base | Solvent | Product |
|---|---|---|---|---|
| Amine | R¹R²NH | K₂CO₃ | DMSO | tert-Butyl 2-(dialkylamino)nicotinate |
| Alcohol | R-OH | NaH | THF | tert-Butyl 2-alkoxynicotinate |
Note: This table represents generalized reaction conditions based on the known reactivity of 2-fluoropyridines; specific yields for this compound are not widely reported in publicly accessible literature.
The fluoride at the 2-position can potentially be exchanged for other halogens (Cl, Br, I) through reactions analogous to the Finkelstein reaction. However, such transformations are less common for aryl fluorides than for alkyl fluorides due to the high strength of the C(sp²)–F bond. While the classic Finkelstein reaction involves treating an alkyl chloride or bromide with sodium iodide in acetone, aromatic halogen exchange often requires harsher conditions or transition-metal catalysis. For instance, converting the fluoro group to a chloro or bromo group might be achieved using phosphorus halides, though specific examples for this compound are not readily found in the literature.
Transformations Involving the Pyridine Nitrogen Atom
The lone pair of electrons on the pyridine nitrogen atom retains its basic and nucleophilic character, allowing for reactions such as N-alkylation and N-oxidation.
N-Alkylation: Treatment of this compound with an alkylating agent, such as an alkyl halide (e.g., methyl iodide) or an alkyl triflate, would result in the formation of a quaternary N-alkylpyridinium salt. These salts can exhibit altered reactivity and solubility profiles.
N-Oxidation: Oxidation of the pyridine nitrogen can be accomplished using common oxidizing agents like meta-chloroperoxybenzoic acid (m-CPBA) or hydrogen peroxide in acetic acid. This reaction yields the corresponding pyridine N-oxide. The introduction of the N-oxide functionality can significantly modify the electronic properties of the ring, potentially altering the regioselectivity of subsequent functionalization reactions.
Functionalization of the Pyridine Ring at Other Positions
While the C-2 position is dominated by SNAr chemistry, other positions on the pyridine ring can be functionalized through different strategies, such as metal-catalyzed cross-coupling or directed metalation.
Direct cross-coupling involving the cleavage of the strong C-F bond is challenging but achievable with specialized catalyst systems. More commonly, the fluoro group is first displaced via an SNAr reaction to install a more suitable leaving group for cross-coupling, such as a triflate. Alternatively, if other positions on the ring (C-4, C-5, or C-6) are halogenated, they can serve as handles for standard cross-coupling reactions like the Suzuki, Heck, or Sonogashira reactions. For example, a bromo-substituted derivative of this compound could undergo a palladium-catalyzed Suzuki coupling with an arylboronic acid to form a new carbon-carbon bond, leaving the fluoro group intact for subsequent SNAr reactions.
Directed ortho-metalation (DoM) is a powerful strategy for the regioselective functionalization of aromatic and heteroaromatic rings. ekb.eguwindsor.ca In this process, a directing metalation group (DMG) coordinates to a strong organolithium base (like n-butyllithium or lithium diisopropylamide, LDA) and directs deprotonation to an adjacent ortho position. nih.govbaranlab.org For this compound, both the tert-butoxycarbonyl group and the pyridine nitrogen could potentially act as DMGs.
However, the application of DoM to pyridine systems can be complicated by the competitive nucleophilic addition of the organolithium reagent to the C=N bond of the pyridine ring. uwindsor.ca To circumvent this, hindered amide bases like LDA or lithium 2,2,6,6-tetramethylpiperidide (LiTMP) are often employed at low temperatures. semanticscholar.org The tert-butoxycarbonyl group at C-3 would be expected to direct lithiation to the C-4 position. Subsequent quenching of the resulting organolithium intermediate with an electrophile (e.g., an aldehyde, alkyl halide, or CO₂) would install a new substituent at the C-4 position.
Table 2: Potential Electrophilic Functionalization via Directed Ortho-Metalation
| Directing Group | Base | Position of Lithiation | Electrophile (E⁺) | Product at C-4 |
|---|---|---|---|---|
| 3-CO₂tBu | LDA / THF, -78°C | C-4 | D₂O | 4-Deuterio |
| 3-CO₂tBu | LDA / THF, -78°C | C-4 | CH₃I | 4-Methyl |
| 3-CO₂tBu | LDA / THF, -78°C | C-4 | (CH₃)₂CO | 4-(1-Hydroxy-1-methylethyl) |
Note: This table outlines plausible outcomes based on established DoM principles. Specific experimental validation for this compound is required.
Ester Group Manipulations and Derivatizations
The tert-butyl ester group of this compound is a versatile handle for synthetic transformations, allowing for its conversion into a variety of other functional groups. The reactivity of this moiety is primarily governed by the stability of the tert-butyl cation, which makes it susceptible to acid-catalyzed cleavage. Manipulations of the ester group can provide access to the parent carboxylic acid, other esters, amides, and the corresponding primary alcohol. These transformations are crucial for the synthesis of diverse derivatives for various research applications.
Hydrolysis to 2-Fluoronicotinic Acid
The hydrolysis of the tert-butyl ester to the corresponding carboxylic acid, 2-fluoronicotinic acid, is a common and fundamental transformation. Due to the stability of the tert-butyl cation, this reaction is typically carried out under acidic conditions. Basic hydrolysis is generally not effective for tert-butyl esters. amelica.org
A wide range of acidic reagents can be employed for this deprotection. acsgcipr.org Strong acids such as trifluoroacetic acid (TFA), hydrochloric acid (HCl), sulfuric acid (H₂SO₄), and p-toluenesulfonic acid are commonly used. acsgcipr.org The reaction proceeds via an AAL1 mechanism, involving protonation of the carbonyl oxygen followed by the loss of a stable tert-butyl cation, which is subsequently quenched to form isobutylene. Lewis acids, such as zinc bromide (ZnBr₂), have also been shown to effectively catalyze the chemoselective hydrolysis of tert-butyl esters, sometimes in the presence of other acid-sensitive protecting groups. researchgate.net
Table 1: Representative Conditions for Hydrolysis of tert-Butyl Esters
| Reagent/Catalyst | Solvent | Temperature | Notes |
| Trifluoroacetic Acid (TFA) | Dichloromethane (DCM) | Room Temperature | Common and efficient method; TFA is used in excess or as a co-solvent. |
| Hydrochloric Acid (HCl) | Dioxane / Water | Room Temperature to Reflux | A standard method using strong inorganic acid. |
| Sulfuric Acid (H₂SO₄) | Water / Organic Co-solvent | Varies | Effective, but the strong acid can sometimes lead to side reactions. |
| Zinc Bromide (ZnBr₂) | Dichloromethane (DCM) | Room Temperature | A milder Lewis acid condition, useful for substrates with other acid-labile groups. researchgate.net |
| Formic Acid | Neat or Co-solvent | Varies | A milder protic acid option. acsgcipr.org |
Transesterification
Transesterification of this compound allows for the synthesis of other esters, such as methyl, ethyl, or benzyl (B1604629) esters. This can be achieved by reacting the tert-butyl ester with an alcohol in the presence of a suitable catalyst.
One effective strategy involves a two-step, one-pot process where the tert-butyl ester is first converted in situ to a more reactive intermediate, like an acid chloride. For example, treatment of a tert-butyl ester with α,α-dichlorodiphenylmethane and a catalytic amount of tin(II) chloride (SnCl₂) generates the acid chloride. researchgate.netorganic-chemistry.org Subsequent addition of an alcohol to the reaction mixture yields the desired new ester in high yield under mild conditions. researchgate.netorganic-chemistry.org This method avoids the isolation of the sensitive acid chloride intermediate.
Table 2: General Conditions for Transesterification of tert-Butyl Esters via Acid Chloride Intermediate
| Step | Reagents | Solvent | Temperature | Product |
| 1. Acid Chloride Formation | α,α-dichlorodiphenylmethane, SnCl₂ (cat.) | 1,2-Dichloroethane (DCE) | 80 °C | 2-Fluoronicotinoyl chloride (in situ) |
| 2. Esterification | Alcohol (e.g., Ethanol, Benzyl alcohol) | 1,2-Dichloroethane (DCE) | 80 °C | Corresponding Alkyl or Benzyl 2-fluoronicotinate |
Amidation
The conversion of this compound to 2-fluoronicotinamides is a key transformation for creating analogues with diverse biological properties. Similar to transesterification, a highly effective method proceeds through the in situ formation of the acid chloride using reagents like α,α-dichlorodiphenylmethane and catalytic SnCl₂, followed by the addition of a primary or secondary amine. researchgate.netorganic-chemistry.org
Direct conversion of esters to amides is also possible. For instance, potassium tert-butoxide has been used to facilitate the amidation of various esters with amines under mild, ambient conditions. organic-chemistry.org When working with 2-fluoropyridine (B1216828) derivatives, care must be taken to avoid nucleophilic aromatic substitution (SNAr) of the fluorine atom. Research on a related 2-fluoropyridine methyl ester showed that the choice of solvent is critical; using methanol (B129727) allowed for selective amidation of the ester, whereas using tetrahydrofuran (B95107) (THF) led to a mixture of products including substitution of the fluoride. nih.govacs.org This finding suggests that similar solvent selection would be crucial for the selective amidation of this compound.
Table 3: Representative Conditions for Amidation Reactions
| Method | Reagents | Solvent | Temperature | Notes |
| Via Acid Chloride | 1. α,α-dichlorodiphenylmethane, SnCl₂ (cat.) 2. Amine (R¹R²NH) | 1,2-Dichloroethane (DCE) | 80 °C | Versatile method for a wide range of amines. researchgate.netorganic-chemistry.org |
| Direct Amidation | Potassium tert-butoxide, Amine | Tetrahydrofuran (THF) | Room Temperature | Green and efficient method for various esters. organic-chemistry.org |
| Selective Amidation | Amine (e.g., aq. MeNH₂) | Methanol (MeOH) | Varies | Solvent choice is critical to prevent SNAr of the C2-fluorine atom. nih.govacs.org |
Reduction to (2-Fluoropyridin-3-yl)methanol
The tert-butyl ester group can be reduced to a primary alcohol, yielding (2-fluoropyridin-3-yl)methanol. This transformation requires strong reducing agents, as esters are less reactive than ketones or aldehydes. The most common and effective reagents for this purpose are powerful hydride donors like lithium aluminum hydride (LiAlH₄) and, to a lesser extent, lithium borohydride (B1222165) (LiBH₄). organic-chemistry.org
The reaction is typically performed in an anhydrous ethereal solvent, such as diethyl ether or THF, at temperatures ranging from 0 °C to reflux. The reaction proceeds via nucleophilic acyl substitution, where a hydride ion attacks the ester carbonyl, followed by elimination of the tert-butoxide leaving group and subsequent reduction of the intermediate aldehyde to the primary alcohol. A careful aqueous workup is required to quench the excess hydride reagent and hydrolyze the resulting aluminum or boron alkoxide salts to liberate the final alcohol product.
Table 4: General Conditions for Ester Reduction
| Reagent | Solvent | Temperature | Notes |
| Lithium Aluminum Hydride (LiAlH₄) | Tetrahydrofuran (THF) or Diethyl Ether | 0 °C to Reflux | Powerful, non-selective reagent; will also reduce other carbonyls and polar functional groups. |
| Lithium Borohydride (LiBH₄) | Tetrahydrofuran (THF) | Room Temperature to Reflux | Milder than LiAlH₄, offers better selectivity for esters in the presence of groups like carboxylic acids or amides. organic-chemistry.org |
Applications of Tert Butyl 2 Fluoronicotinate in Advanced Organic Synthesis
Utilization as a Versatile Building Block for Complex Heterocyclic Structures
The chemical reactivity of tert-butyl 2-fluoronicotinate makes it an exemplary building block for constructing elaborate heterocyclic systems. The fluorine atom at the C2 position of the pyridine (B92270) ring is a key functional handle. Due to the electron-withdrawing nature of the pyridine nitrogen and the adjacent ester group, this position is activated for nucleophilic aromatic substitution (SNAr) reactions. The reaction of 2-fluoropyridine (B1216828) with sodium ethoxide, for instance, is reported to be significantly faster than that of 2-chloropyridine, highlighting the high reactivity of the C-F bond in such systems nih.govacs.org. This allows for the straightforward introduction of a wide range of nucleophiles, including oxygen, nitrogen, and sulfur-based moieties, to build more complex substituted pyridine derivatives.
Furthermore, the pyridine core of this compound is amenable to modern cross-coupling methodologies, which are fundamental to the synthesis of biaryl and other complex molecular scaffolds mdpi.com. While the C-F bond can participate in some cross-coupling reactions, it is more common to leverage other positions on the ring. After initial modification or by using advanced C-H activation techniques, the molecule can be functionalized to participate in palladium-catalyzed reactions such as the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings.
For example, a general approach for creating complex bipyridine structures, which are prevalent in functional materials and as ligands for catalysis, often involves the Suzuki-Miyaura coupling of a pyridine-boronic acid or ester with a halopyridine mdpi.comyoutube.comtcichemicals.com. This compound can serve as a precursor to either coupling partner. The fluorine can be displaced to install a different functional group, or other positions on the ring can be halogenated or borylated to prepare the molecule for these powerful C-C bond-forming reactions. The tert-butyl ester group is robust and typically withstands the conditions of many of these cross-coupling reactions, protecting the carboxylic acid functionality until a later deprotection step is desired.
Table 1: Representative Cross-Coupling Reactions for Heterocycle Synthesis
| Reaction Name | Reactant 1 (from Pyridine Core) | Reactant 2 | Catalyst System (Typical) | Bond Formed |
|---|---|---|---|---|
| Suzuki-Miyaura Coupling | Pyridyl-boronic acid/ester | Aryl/Heteroaryl Halide | Pd catalyst (e.g., Pd(PPh₃)₄), Base (e.g., Na₂CO₃) | C-C |
| Buchwald-Hartwig Amination | Halopyridine | Primary/Secondary Amine | Pd catalyst (e.g., Pd₂(dba)₃), Ligand (e.g., XPhos), Base (e.g., NaOtBu) | C-N |
| Sonogashira Coupling | Halopyridine | Terminal Alkyne | Pd catalyst, Cu(I) co-catalyst, Base (e.g., Et₃N) | C-C (alkyne) |
Precursor in the Synthesis of Pharmaceutical and Agrochemical Intermediates
The structural motifs derived from nicotinic acid are prevalent in a vast array of biologically active compounds. Fluorinated organic molecules, in particular, are of great interest in medicinal and agricultural chemistry due to the unique properties imparted by the fluorine atom, such as increased metabolic stability, enhanced binding affinity, and modified lipophilicity. Consequently, this compound serves as a key precursor for intermediates in these sectors.
Analogs such as 2-chloronicotinic acid are established intermediates in the synthesis of anti-inflammatory drugs, antibiotics, insecticides, and herbicides acs.org. The 2-fluoro derivative offers a reactive alternative for constructing similar scaffolds. The ability to selectively modify the molecule at the C2 position (via SNAr) or other positions (via cross-coupling) allows chemists to systematically alter the structure to optimize biological activity, a process central to modern drug discovery and agrochemical development.
This compound is a strategic intermediate for building libraries of compounds for biological screening. The tert-butyl ester serves as a protecting group for the carboxylic acid, preventing it from interfering with reactions at other sites on the molecule. This protection is crucial during multi-step syntheses. Once the desired molecular framework is assembled, the tert-butyl group can be readily removed under acidic conditions to reveal the carboxylic acid, which can then be converted to amides, esters, or other functional groups commonly found in bioactive molecules.
This strategic utility allows for late-stage functionalization, a powerful approach in medicinal chemistry where diverse functional groups are introduced at the final stages of a synthesis to create a range of analogs for structure-activity relationship (SAR) studies. For example, novel c-Met kinase inhibitors based on a 4-(2-fluorophenoxy)-3,3'-bipyridine scaffold have been synthesized and evaluated for their anticancer properties, demonstrating the importance of substituted bipyridine cores in developing targeted therapies nih.gov. This compound is an ideal starting material for generating such scaffolds.
One of the most specialized and significant applications of this compound is in the field of radiopharmaceuticals, specifically for Positron Emission Tomography (PET) imaging. PET is a powerful non-invasive imaging technique that relies on the detection of radiation from positron-emitting radionuclides. Fluorine-18 (¹⁸F) is the most widely used radionuclide for PET due to its near-ideal physical properties, including a convenient half-life of 109.7 minutes and low positron energy, which allows for high-resolution images tcichemicals.comnih.gov.
This compound is a valuable precursor for the synthesis of ¹⁸F-labeled prosthetic groups, which are small molecules used to attach the ¹⁸F isotope to larger biomolecules like peptides, proteins, or antibodies that cannot withstand the harsh conditions of direct radiofluorination. Specifically, it is a precursor to activated esters of 6-[¹⁸F]fluoronicotinic acid, such as 6-[¹⁸F]fluoronicotinic acid tetrafluorophenyl ester ([¹⁸F]F-Py-TFP) mdpi.com.
The synthesis strategy typically involves:
Modification of the this compound ring, often by introducing a leaving group (e.g., a nitro group or a trialkylammonium salt) at the 6-position, which is para to the activating ester group.
A nucleophilic substitution reaction where no-carrier-added [¹⁸F]fluoride, produced in a cyclotron, displaces the leaving group to incorporate the ¹⁸F isotope onto the pyridine ring.
Hydrolysis of the tert-butyl ester to unmask the carboxylic acid.
Activation of the resulting [¹⁸F]fluoronicotinic acid, commonly by converting it into a tetrafluorophenyl (TFP) ester or N-hydroxysuccinimide (NHS) ester.
This activated, ¹⁸F-labeled prosthetic group can then be readily conjugated to a primary amine (e.g., a lysine (B10760008) residue) on a target biomolecule under mild conditions, yielding the final radiopharmaceutical for PET imaging mdpi.com.
Development of Specialized Reagents and Ligands
The pyridine scaffold is a cornerstone in the design of ligands for transition metal catalysis and coordination chemistry. Bidentate and polydentate ligands containing one or more pyridine rings, such as bipyridines and PyOx (pyridinooxazoline) ligands, are crucial in asymmetric catalysis for the synthesis of chiral molecules beilstein-journals.org.
This compound provides a versatile platform for the synthesis of novel and specialized ligands. The reactive fluorine atom can be displaced by various nucleophiles, including those containing other coordinating atoms like phosphorus or sulfur, to create new chelating systems. For example, reaction with a functionalized amine or alcohol could lead to new bidentate N,N or N,O ligands after subsequent modification of the ester group. The synthesis of the (S)-t-BuPyOx ligand, a highly effective ligand in asymmetric catalysis, starts from picolinic acid, an isomer of nicotinic acid, demonstrating the utility of pyridine-carboxylic acid derivatives in ligand synthesis beilstein-journals.org. By applying similar synthetic strategies, this compound can be used to generate a new class of ligands with potentially unique electronic and steric properties conferred by the substituents.
Synthesis and Characterization of Derivatives and Analogues of Tert Butyl 2 Fluoronicotinate
Design and Synthesis of Substituted Fluoro-nicotinate Analogues
The design of fluoro-nicotinate analogues is driven by the need to modulate the physicochemical properties of parent compounds. The introduction of a fluorine atom can influence pKa, lipophilicity, and conformation, which are critical for biological activity. Synthetic strategies are often focused on the late-stage functionalization of pre-constructed pyridine (B92270) rings or the de novo synthesis from fluorinated precursors.
One common approach involves the nucleophilic aromatic substitution (SNAr) on activated pyridine systems. For instance, 2- or 4-halopyridines can serve as precursors, where the halogen is displaced by a variety of nucleophiles. While chloropyridines are frequently used, fluoropyridines can also undergo SNAr, especially when the ring is further activated by electron-withdrawing groups. nih.gov The synthesis of 2'-fluoro-3'-(substituted phenyl)deschloroepibatidine analogues showcases the utility of fluorinated pyridine intermediates in building complex molecular architectures. acs.org Similarly, the synthesis of fluoropyridine analogues of the potent nicotinic agonist UB-165 has been achieved using Negishi and Suzuki coupling reactions with halogenated pyridine precursors. nih.gov
Another strategy involves modifying the ester group or other substituents on the pyridine ring. The tert-butyl ester of 2-fluoronicotinate, for example, can be hydrolyzed or transesterified. The synthesis of various substituted pyridinooxazoline (PyOx) ligands often starts from commercially available picolinic acid (pyridine-2-carboxylic acid), a scaffold closely related to nicotinic acids, demonstrating the derivatization potential of this class of compounds.
The following table summarizes selected examples of synthetic approaches to substituted fluorinated pyridine analogues.
| Analogue/Derivative Class | Synthetic Strategy | Key Precursors | Key Reactions |
|---|---|---|---|
| Substituted 2-Fluoropyridines | C–H Fluorination followed by SNAr | Multisubstituted Pyridines | Direct C-H fluorination; Nucleophilic Aromatic Substitution |
| Fluoropyridine Nicotinic Agonists | Cross-Coupling | Halogenated Pyridines | Negishi and Suzuki Coupling |
| Radiolabeled [18F]-Fluoropyridines | Nucleophilic Substitution | Activated Pyridine Precursors (e.g., with nitrile, ester groups) | Radiofluorination with K[18F]F/K222 complex |
Comparative Reactivity Studies of Related Fluorinated Nicotinates
The reactivity of fluorinated nicotinates is dominated by the electronic influence of the fluorine atom and the pyridine nitrogen. The fluorine at the 2-position of the pyridine ring renders the C2 carbon highly electrophilic and susceptible to nucleophilic attack. This reactivity is central to the utility of compounds like tert-butyl 2-fluoronicotinate as synthetic intermediates.
Studies on the nucleophilic aromatic substitution (SNAr) of 2-halopyridines provide significant insight into their comparative reactivity. The SNAr of 2- or 4-halopyridines is a well-established method for creating substituted pyridines. nih.gov While chloropyridines are common substrates, research has also explored the reactivity of 2-fluoropyridines. Mild conditions have been developed for the SNAr reaction of 2-fluoroheteroarenes, allowing for the installation of a diverse array of functionalities via nitrogen, oxygen, sulfur, or carbon nucleophiles. nih.gov Importantly, these substitutions can proceed even in the presence of other electrophilic functional groups, such as a tert-butyl ester. nih.gov
The leaving group is a critical factor in these reactions. Studies investigating the synthesis of fluoropyridines from nitropyridine precursors offer a useful comparison. The nitro group is an excellent leaving group in SNAr reactions. Research on the radiofluorination of substituted 2-nitropyridines with [¹⁸F]fluoride has shown that the reaction proceeds efficiently. researchgate.netepa.govakjournals.com The effect of other substituents, such as methoxy (B1213986) and methyl groups, on the pyridine ring was found to be of minor importance, with high radiochemical yields achieved in short reaction times. epa.govakjournals.com For example, 3-methoxy-2-nitropyridine (B1296613) could be converted to its corresponding 2-[¹⁸F]fluoropyridine with yields up to 89% in under 30 minutes. epa.gov This high reactivity highlights the utility of the nitro group as a leaving group in comparison to halogens for introducing fluorine.
The following table presents comparative data on the reactivity of substituted pyridines in SNAr reactions to produce fluorinated analogues.
| Precursor | Leaving Group | Reaction | Key Findings |
|---|---|---|---|
| 2-Chloropyridines | -Cl | SNAr with Fluoride (B91410) | Requires elevated temperatures or anhydrous conditions. |
| 2-Fluoropyridines | -F | SNAr with N, O, S, C Nucleophiles | Can be performed under mild conditions with broad substrate scope. nih.gov |
| 3-Methoxy-2-nitropyridine | -NO2 | SNAr with [18F]Fluoride | High radiochemical yields (70-89%) achieved in short reaction times (1-30 min). epa.govakjournals.com |
| 3-Methyl-2-nitropyridine | -NO2 | SNAr with [18F]Fluoride | Efficient substitution with high radiochemical yields. epa.govakjournals.com |
| Methyl 3-nitropyridine-4-carboxylate | -NO2 | SNAr with Fluoride | Successful substitution confirms the good leaving group ability of the nitro group. mdpi.com |
Preparation of Advanced Fluorinated Pyridine and Nicotinate (B505614) Scaffolds
The development of novel synthetic methodologies has enabled the preparation of increasingly complex and functionally diverse fluorinated pyridine and nicotinate scaffolds. These advanced building blocks are crucial for drug discovery and materials science.
Modern transition-metal-catalyzed reactions have proven particularly powerful. For instance, a Rh(III)-catalyzed C–H functionalization approach has been developed for the preparation of multi-substituted 3-fluoropyridines from α-fluoro-α,β-unsaturated oximes and alkynes. nih.govnih.gov This method allows for the construction of the fluorinated pyridine ring in a single step with high regioselectivity. nih.gov
The synthesis of scaffolds bearing trifluoromethyl (CF₃) groups, a common motif in pharmaceuticals, has also received considerable attention. Novel two-step synthetic routes to 2-(trifluoromethyl)nicotinic acid and its derivatives have been developed from simple fluorinated precursors. acs.orgnih.gov These methods often involve the initial construction of a versatile intermediate followed by aromatization with ammonia (B1221849) to form the pyridine ring. acs.org Various patented methods also describe the synthesis of isomers like 4-(trifluoromethyl)nicotinic acid and 6-(trifluoromethyl)nicotinic acid, which are key intermediates for agrochemicals and drugs. patsnap.comchemicalbook.comgoogle.com
Alternative strategies for accessing fluorinated pyridines include transformations of pyridine N-oxides. A metal-free synthesis of 2-fluoropyridines has been developed where pyridine N-oxides are converted into 2-pyridyltrialkylammonium salt intermediates, which then serve as precursors for fluorination. This approach is applicable for both stable fluorine (¹⁹F) and radioisotope (¹⁸F) labeling.
The following table highlights various advanced fluorinated scaffolds and the modern synthetic methods used for their preparation.
| Scaffold Type | Synthetic Method | Key Features |
|---|---|---|
| Multi-substituted 3-Fluoropyridines | Rh(III)-catalyzed C–H functionalization | One-step synthesis from oximes and alkynes; high regioselectivity. nih.govnih.gov |
| 2-(Trifluoromethyl)nicotinic Acid Derivatives | De novo ring synthesis | Builds the pyridine ring from simple fluorinated acyclic precursors. acs.orgnih.gov |
| 4-(Trifluoromethyl)nicotinic Acid | Trifluoromethylation of cyanopyridine | Direct introduction of the CF3 group onto the pyridine ring. patsnap.com |
| 2-Fluoropyridines | From Pyridine N-Oxides | Metal-free, site-specific conversion via trialkylammonium salt intermediates. |
Future Directions and Emerging Research Avenues for Tert Butyl 2 Fluoronicotinate
Development of More Sustainable and Environmentally Benign Synthetic Routes
The future synthesis of tert-butyl 2-fluoronicotinate will likely pivot towards green chemistry principles to minimize environmental impact and enhance efficiency. acs.org Traditional synthetic methods for pyridine (B92270) derivatives often involve harsh conditions, hazardous solvents, and multiple steps, leading to significant waste generation. nih.gov Emerging research avenues aim to address these challenges.
Flow Chemistry: Continuous flow synthesis offers a promising alternative to batch processing. This technology allows for superior control over reaction parameters such as temperature and mixing, leading to higher yields, improved safety, and reduced waste. The synthesis of heterocyclic compounds, including pyridines, has been shown to benefit from flow chemistry, enabling safer handling of reactive intermediates and facilitating scalability.
Microwave-Assisted Synthesis: This technique has been recognized as an effective green method for the functionalization of pyridines. nih.goviciq.org Microwave irradiation can significantly reduce reaction times from hours to minutes and lower energy consumption by providing rapid and uniform heating. nih.gov This approach could be applied to various steps in the synthesis of this compound, potentially increasing throughput and efficiency.
Biocatalysis: The use of enzymes in synthesis represents a frontier in green chemistry. nih.gov For a fluorinated molecule like this compound, the use of "fluorinase" enzymes is a particularly exciting prospect. These enzymes can catalyze the formation of a carbon-fluorine bond under mild, aqueous conditions, offering a highly selective and environmentally friendly alternative to traditional chemical fluorination methods which can be challenging. researchgate.net Research into engineering enzymes to accept fluorinated precursors could pave the way for novel biosynthetic routes to fluoronicotinates.
| Synthesis Technique | Potential Advantages for this compound |
| Flow Chemistry | Enhanced safety, improved yield and scalability, reduced waste. |
| Microwave-Assisted Synthesis | Drastically reduced reaction times, lower energy consumption. nih.goviciq.org |
| Biocatalysis | High selectivity, mild reaction conditions, environmentally benign. nih.govresearchgate.net |
Exploration of Novel Catalytic Systems for Enhanced Selectivity and Efficiency
Achieving high selectivity and efficiency in the synthesis of functionalized pyridines remains a key challenge due to the electronic nature of the pyridine ring. rsc.org Future research will focus on developing novel catalytic systems to overcome these hurdles in the synthesis of this compound.
Transition-Metal Catalysis: Catalysts based on metals like rhodium (Rh), palladium (Pd), and copper (Cu) are being explored for C-H and C-F bond activation on pyridine rings. nih.govnih.govnih.gov For instance, Rh(III)-catalyzed C-H functionalization has been successfully used to prepare multisubstituted 3-fluoropyridines. nih.govnih.gov Such strategies could enable a more direct and atom-economical synthesis of the target molecule by allowing for the late-stage introduction of the fluoro or other functional groups with high regioselectivity.
Photoredox and Organocatalysis: Visible-light-mediated photoredox catalysis is a powerful tool for C-H functionalization under mild conditions. nih.gov This approach can generate radical intermediates that enable novel bond formations. For example, photochemical methods are being developed for the functionalization of pyridines via pyridinyl radicals, offering different selectivity compared to classical methods. acs.orgiciq.org Organocatalysis, which uses small organic molecules as catalysts, also presents a metal-free alternative for synthesizing fluorinated heterocycles with high enantioselectivity. rsc.org
The table below summarizes emerging catalytic systems and their potential impact on the synthesis of this compound.
| Catalytic System | Potential for this compound Synthesis | Key Advantages |
| Transition-Metal Catalysis (Rh, Pd, Cu) | Direct C-H or C-F bond functionalization for late-stage modification. nih.govnih.govnih.gov | High efficiency, regioselectivity, and broad substrate scope. |
| Photoredox Catalysis | Mild reaction conditions, generation of novel reactive intermediates. nih.gov | Access to unique reaction pathways and selectivities. acs.orgiciq.org |
| Organocatalysis | Metal-free synthesis, potential for asymmetric fluorination. rsc.org | Environmentally friendly, high enantioselectivity. rsc.org |
Expanding the Scope of Applications in Advanced Materials Science and Life Sciences
The unique combination of a fluorinated pyridine ring and a bulky tert-butyl ester group suggests that this compound could be a valuable building block in both materials science and life sciences.
Advanced Materials Science: The tert-butyl group is frequently used in materials for organic light-emitting diodes (OLEDs) to enhance solubility and prevent aggregation-caused quenching of light emission. researchgate.netrsc.org This leads to improved efficiency and stability of the devices. nih.gov The fluorinated pyridine core could further tune the electronic properties of such materials. Future research could explore the incorporation of the this compound scaffold into host materials or emitters for blue phosphorescent or thermally activated delayed fluorescence (TADF) OLEDs. nih.govresearchgate.net
Life Sciences:
Medicinal Chemistry: Fluorinated compounds are prevalent in pharmaceuticals, with fluorine substitution often leading to improved metabolic stability, binding affinity, and bioavailability. nih.gov The fluoronicotinic acid moiety is a key component in several bioactive molecules. The tert-butyl group can also favorably modulate a compound's pharmacokinetic properties. novartis.com Therefore, this compound is a promising scaffold for the discovery of new drugs. Future work could involve its use in the synthesis of novel compounds for various therapeutic areas, including oncology and neurodegenerative diseases.
Agrochemicals: Fluorinated pyridines are a cornerstone of the modern agrochemical industry, found in a large percentage of recently developed pesticides. nih.govagropages.comnih.gov The trifluoromethylpyridine structure, for example, is a key motif in over 20 commercial agrochemicals. nih.gov The unique properties imparted by the fluorine atom can enhance the efficacy and selectivity of herbicides, insecticides, and fungicides. ccspublishing.org.cnresearchgate.net Research into derivatives of this compound could lead to the development of new, more effective crop protection agents.
| Field | Potential Application of this compound | Rationale |
| Materials Science | Component in OLEDs (host materials, emitters). nih.govresearchgate.net | The tert-butyl group can improve solubility and film morphology, while the fluoropyridine core tunes electronic properties. researchgate.netrsc.org |
| Life Sciences (Medicinal Chemistry) | Scaffold for drug discovery. | Fluorine can enhance metabolic stability and binding affinity; the tert-butyl group can improve pharmacokinetics. nih.govnovartis.com |
| Life Sciences (Agrochemicals) | Precursor for novel pesticides. | Fluorinated pyridines are a well-established class of highly effective agrochemicals. nih.govagropages.comnih.gov |
Q & A
Basic Research Questions
Q. What are the recommended analytical techniques for characterizing tert-butyl 2-fluoronicotinate, and how should conflicting spectral data be addressed?
- Methodological Answer :
- Primary Techniques : Use H/C NMR for structural confirmation, HPLC-MS for purity assessment, and elemental analysis for stoichiometric validation.
- Addressing Discrepancies :
Repeat experiments under identical conditions to rule out procedural errors.
Compare data with published spectra of structurally analogous nicotinate derivatives (e.g., tert-butyl 3-fluoronicotinate) .
Employ complementary methods (e.g., X-ray crystallography for unambiguous confirmation) .
- Example Data Table :
| Technique | Key Metrics | Expected Outcomes for tert-Butyl 2-Fluoronicotinate |
|---|---|---|
| H NMR | δ 8.6–8.8 (pyridine-H), 1.5 (t-Bu) | Integration ratios matching molecular formula |
| HPLC-MS | Retention time, [M+H] | Purity >98%, m/z = 212.2 (calculated) |
Q. How should researchers design experiments to assess the thermal stability of tert-butyl 2-fluoronicotinate under various storage conditions?
- Methodological Answer :
- Experimental Design :
Accelerated Aging : Store samples at 40°C, 60°C, and 80°C for 1–4 weeks.
Analytical Monitoring : Use TGA (thermal gravimetric analysis) for decomposition onset temperatures and DSC (differential scanning calorimetry) for phase transitions .
Control Variables : Humidity (e.g., 30% vs. 60% RH) and light exposure (UV vs. dark) .
- Safety Protocols : Follow explosion-proof storage guidelines for tert-butyl derivatives, as outlined in safety data sheets .
Advanced Research Questions
Q. What strategies are effective in optimizing the regioselectivity of fluorination during the synthesis of tert-butyl 2-fluoronicotinate?
- Methodological Answer :
- Catalyst Screening : Test Pd/Cu-mediated fluorination vs. halogen-exchange reactions using KF/18-crown-6 .
- Solvent Effects : Compare polar aprotic solvents (DMF, DMSO) for improved fluoride ion solubility.
- Temperature Gradients : Optimize reaction temperatures (e.g., 80°C vs. 120°C) to minimize side products .
- Example Data Table :
| Catalyst System | Solvent | Temp (°C) | Yield (%) | Regioselectivity (2-F:3-F) |
|---|---|---|---|---|
| Pd(OAc)/CuI | DMF | 80 | 65 | 8:1 |
| KF/18-crown-6 | THF | 60 | 72 | 12:1 |
Q. How can computational models predict the reactivity of tert-butyl 2-fluoronicotinate in cross-coupling reactions?
- Methodological Answer :
- DFT Calculations : Use Gaussian or ORCA software to calculate frontier molecular orbitals (HOMO/LUMO) and Fukui indices for electrophilic/nucleophilic sites .
- Molecular Dynamics : Simulate solvent effects on transition states (e.g., toluene vs. DMSO) .
- Validation : Correlate computational predictions with experimental Suzuki-Miyaura coupling yields using aryl boronic acids .
Data Contradiction Analysis
Q. How should researchers resolve discrepancies in reported F NMR chemical shifts for tert-butyl 2-fluoronicotinate across studies?
- Methodological Answer :
Standardization : Calibrate NMR spectrometers using a universal reference (e.g., CFCl) .
Environmental Controls : Ensure consistent solvent (CDCl vs. DMSO-d) and concentration (0.1 M vs. 0.5 M) .
Collaborative Validation : Share raw data with independent labs to confirm reproducibility .
Synthesis Optimization
Q. What purification methods are most effective for isolating tert-butyl 2-fluoronicotinate from by-products like de-esterified fluoronicotinic acid?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
